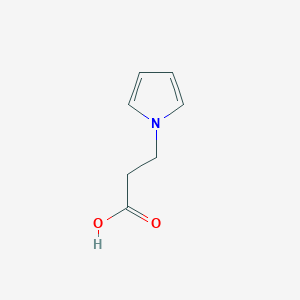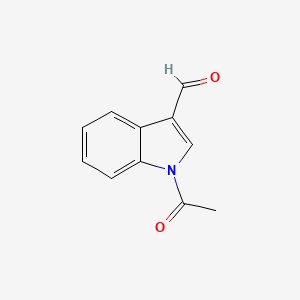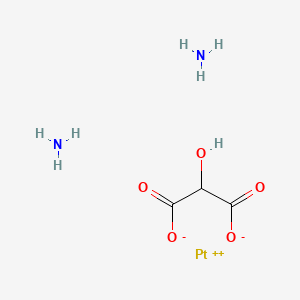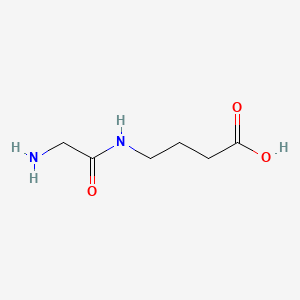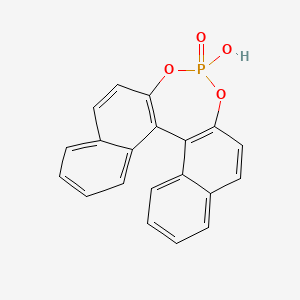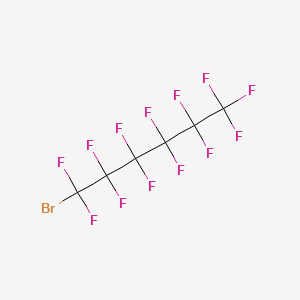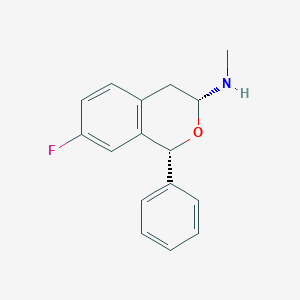
Fenisorex
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fenisorex: est un composé chimique connu pour ses propriétés ressemblant à celles de l'amphétamine. Il est classé comme un médicament anorexique, ce qui signifie qu'il est conçu pour supprimer l'appétit.
Méthodes De Préparation
La synthèse du Fenisorex implique plusieurs étapes, généralement en commençant par la préparation de la structure de base, suivie de modifications de groupes fonctionnels. La voie de synthèse comprend généralement :
Formation de la structure de base : Cela implique la création du système cyclique isochromene.
Modifications des groupes fonctionnels : Introduction de l'atome de fluor et du groupe phényle dans la structure de base.
Assemblage final : Couplage de la structure de base avec l'amine appropriée pour former le produit final.
Analyse Des Réactions Chimiques
Le Fenisorex subit plusieurs types de réactions chimiques, notamment :
Oxydation : Cette réaction peut se produire au niveau du groupe amine, conduisant à la formation des oxydes correspondants.
Réduction : Le composé peut être réduit pour former divers dérivés, selon les réactifs utilisés.
Substitution : Les réactions d'halogénation peuvent introduire différents atomes d'halogène dans la molécule.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et de l'aluminium, et des agents halogénants comme le chlore ou le brome .
Applications de la recherche scientifique
Chimie : Utilisé comme composé modèle pour étudier les effets de la substitution par le fluor sur les propriétés pharmacologiques des médicaments ressemblant à l'amphétamine.
Biologie : Étudié pour ses effets sur la suppression de l'appétit et son utilisation potentielle dans la gestion du poids.
Médecine : Exploré pour son utilisation potentielle dans le traitement de l'obésité et des troubles métaboliques associés.
Industrie : Applications industrielles limitées en raison de sa classification principale comme composé pharmaceutique.
Mécanisme d'action
Le this compound exerce ses effets en agissant sur le système nerveux central. Il est considéré comme augmentant la libération de monoamines, telles que la dopamine et la noradrénaline, qui suppriment l'appétit. Les cibles moléculaires comprennent les transporteurs et les récepteurs des monoamines, ce qui conduit à une augmentation des niveaux de neurotransmetteurs dans la fente synaptique .
Applications De Recherche Scientifique
Chemistry: Used as a model compound to study the effects of fluorine substitution on the pharmacological properties of amphetamine-like drugs.
Biology: Investigated for its effects on appetite suppression and potential use in weight management.
Medicine: Explored for its potential use in treating obesity and related metabolic disorders.
Industry: Limited industrial applications due to its primary classification as a pharmaceutical compound.
Mécanisme D'action
Fenisorex exerts its effects by acting on the central nervous system. It is believed to increase the release of monoamines, such as dopamine and norepinephrine, which suppress appetite. The molecular targets include monoamine transporters and receptors, leading to increased neurotransmitter levels in the synaptic cleft .
Comparaison Avec Des Composés Similaires
Le Fenisorex est similaire à d'autres médicaments anorexiants ressemblant à l'amphétamine, tels que :
Phentermine : Un autre coupe-faim avec un mécanisme d'action similaire.
Diéthylpropion : Utilisé pour la gestion à court terme de l'obésité.
Mazindol : Un stimulant qui supprime également l'appétit.
Le this compound est unique en raison de sa structure chimique spécifique, qui comprend un atome de fluor et un système cyclique isochromene, le distinguant des autres composés de sa classe .
Propriétés
Numéro CAS |
34887-52-0 |
|---|---|
Formule moléculaire |
C16H16FNO |
Poids moléculaire |
257.30 g/mol |
Nom IUPAC |
(1R,3R)-7-fluoro-N-methyl-1-phenyl-3,4-dihydro-1H-isochromen-3-amine |
InChI |
InChI=1S/C16H16FNO/c1-18-15-9-12-7-8-13(17)10-14(12)16(19-15)11-5-3-2-4-6-11/h2-8,10,15-16,18H,9H2,1H3/t15-,16-/m1/s1 |
Clé InChI |
HEXAHJRXDZDVLR-HZPDHXFCSA-N |
SMILES |
CNC1CC2=C(C=C(C=C2)F)C(O1)C3=CC=CC=C3 |
SMILES isomérique |
CN[C@H]1CC2=C(C=C(C=C2)F)[C@H](O1)C3=CC=CC=C3 |
SMILES canonique |
CNC1CC2=C(C=C(C=C2)F)C(O1)C3=CC=CC=C3 |
Synonymes |
cis-7-fluoro-1-phenyl-3-isochromanmethylamine fenisorex fenisorex, hydrochloride, (cis)-(-)-isomer fenisorex, hydrochloride, (cis)-isomer fenisorex, hydrochloride, (trans)-isomer R 800 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![13-(3-Ethoxypropyl)-14-methyl-17-(4-methylphenyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B1197081.png)

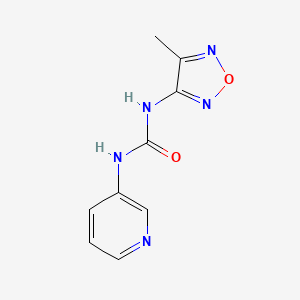
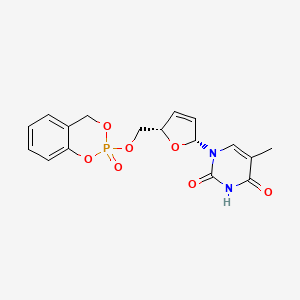
![Ethyl 10,10-dioxo-4,5-dihydropyrrolo[1,2-b][1,2,5]benzothiadiazepine-4-carboxylate](/img/structure/B1197087.png)
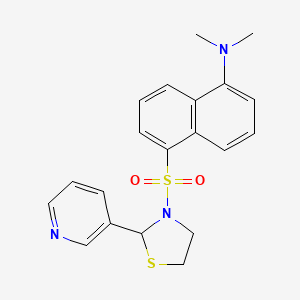
![5-Hydroxy-2-[[(4-methylphenyl)thio]methyl]-3-benzofurancarboxylic acid ethyl ester](/img/structure/B1197090.png)
